molecular formula C12H14FNO2 B092465 Ethyl 3-(4-fluoroanilino)crotonate CAS No. 18529-17-4

Ethyl 3-(4-fluoroanilino)crotonate

Cat. No.: B092465
CAS No.: 18529-17-4
M. Wt: 223.24 g/mol
InChI Key: BUDOLSNUNUYBLF-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Ethyl 3-(4-fluoroanilino)crotonate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 3-(4-fluoroanilino)crotonate is widely used in scientific research due to its unique chemical properties. Some of its applications include:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is employed in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: Research involving this compound contributes to the development of new pharmaceuticals and therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-(4-fluoroanilino)crotonate involves its interaction with specific molecular targets, such as enzymes and receptors. The fluoroaniline group can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecules. The crotonate ester moiety can undergo hydrolysis, releasing active intermediates that participate in various biochemical pathways .

Comparison with Similar Compounds

Ethyl 3-(4-fluoroanilino)crotonate can be compared with similar compounds such as:

  • Ethyl 3-(4-chloroanilino)crotonate
  • Ethyl 3-(4-bromoanilino)crotonate
  • Ethyl 3-(4-methoxyanilino)crotonate

These compounds share a similar structure but differ in the substituent on the aniline ring. The presence of different substituents (fluoro, chloro, bromo, methoxy) imparts distinct chemical and physical properties, affecting their reactivity and applications. This compound is unique due to the presence of the fluoro group, which enhances its stability and reactivity in certain chemical reactions .

Properties

IUPAC Name

ethyl 3-(4-fluoroanilino)but-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO2/c1-3-16-12(15)8-9(2)14-11-6-4-10(13)5-7-11/h4-8,14H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUDOLSNUNUYBLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C(C)NC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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